tert-Butyl(isobutoxy)dimethylsilane
Description
tert-Butyl(isobutoxy)dimethylsilane is a silyl ether compound characterized by a tert-butyldimethylsilyl (TBDMS) group linked to an isobutoxy (OCH2CH(CH3)2) substituent. The tert-butyl and isobutoxy groups collectively enhance stability against hydrolysis and oxidative conditions, making it suitable for multi-step reactions requiring robust protection .
Properties
Molecular Formula |
C10H24OSi |
|---|---|
Molecular Weight |
188.38 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(2-methylpropoxy)silane |
InChI |
InChI=1S/C10H24OSi/c1-9(2)8-11-12(6,7)10(3,4)5/h9H,8H2,1-7H3 |
InChI Key |
NOLNHYYAZYPWPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl(isobutoxy)dimethylsilane can be synthesized from tert-butyl(chloro)dimethylsilane. The reaction involves the substitution of the chlorine atom with an isobutoxy group. The reaction typically requires a base, such as sodium hydride, to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(isobutoxy)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The isobutoxy group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form silanols or siloxanes.
Reduction Reactions: Reduction reactions can convert the compound into different organosilicon derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include bases like sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various organosilicon compounds with different functional groups.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include reduced organosilicon derivatives.
Scientific Research Applications
Chemistry: tert-Butyl(isobutoxy)dimethylsilane is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds. It is also used in the synthesis of fluorinating reagents .
Biology: The compound has applications in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals .
Medicine: In medicinal chemistry, this compound is used in the synthesis of drug candidates and active pharmaceutical ingredients .
Industry: The compound is used in the production of high molecular weight polymers and as a monomer in polymerization reactions .
Mechanism of Action
The mechanism of action of tert-Butyl(isobutoxy)dimethylsilane involves the formation of hydrogen bonds with key amino acids in the active sites of enzymes or receptors. This interaction can inhibit or modulate the activity of these molecular targets, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane (CAS 87655-75-2)
- Molecular Formula : C12H24OSi
- Molecular Weight : 212.09 g/mol
- Key Features: The hexynyloxy group introduces an alkyne functionality, enabling participation in click chemistry or Sonogashira couplings.
- Applications: Used in cross-coupling reactions where alkyne reactivity is leveraged.
tert-Butyl(2-iodoethoxy)dimethylsilane (CAS 101166-65-8)
- Molecular Formula : C8H18IOSi
- Molecular Weight : 269.09 g/mol
- Key Features : The iodoethoxy group acts as a superior leaving group, facilitating nucleophilic substitutions. The shorter ethoxy chain reduces steric hindrance, making this compound more reactive but less stable under acidic conditions compared to the isobutoxy analog.
- Applications : Ideal for alkylation or elimination reactions where iodide release is required .
3-((tert-Butyldimethylsilyl)oxy)propan-1-ol (CAS 73842-99-6)
- Molecular Formula : C9H22O2Si
- Molecular Weight : 202.36 g/mol
- Key Features: The hydroxyl group increases polarity, reducing compatibility with non-polar solvents. This compound requires additional protection for the -OH group, adding synthetic steps.
- Applications : Temporary protection in hydrophilic environments or sequential protection strategies .
tert-Butyl(3-chloropropoxy)dimethylsilane (CAS 89031-82-3)
- Molecular Formula : C9H21ClO2Si
- Molecular Weight : 224.79 g/mol
- Key Features : The chloro substituent offers moderate leaving-group ability, balancing reactivity and stability. The propoxy chain is less bulky than isobutoxy, resulting in faster deprotection under mild acidic conditions.
- Applications : Intermediate in alkylation or Grignard reactions .
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Stability (Hydrolysis) | Key Applications |
|---|---|---|---|---|---|---|
| tert-Butyl(isobutoxy)dimethylsilane* | N/A | C10H24O2Si | 204.09 | Isobutoxy | High | Steric protection in multistep synthesis |
| tert-Butyl[(hex-1-yn-3-yl)oxy]dimethylsilane | 87655-75-2 | C12H24OSi | 212.09 | Hexynyloxy | Moderate | Click chemistry, cross-coupling |
| tert-Butyl(2-iodoethoxy)dimethylsilane | 101166-65-8 | C8H18IOSi | 269.09 | Iodoethoxy | Low | Nucleophilic substitutions |
| 3-((tert-Butyldimethylsilyl)oxy)propan-1-ol | 73842-99-6 | C9H22O2Si | 202.36 | Hydroxypropoxy | Low | Sequential protection strategies |
| tert-Butyl(3-chloropropoxy)dimethylsilane | 89031-82-3 | C9H21ClO2Si | 224.79 | Chloropropoxy | Moderate | Alkylation, Grignard reactions |
*Hypothetical compound inferred from structural analogs.
Solubility and Handling
- This compound is expected to exhibit high solubility in non-polar solvents (e.g., THF, DCM) due to its hydrophobic tert-butyl group. Polar substituents (e.g., hydroxypropanol) reduce organic solvent compatibility .
- Safety protocols for analogs emphasize avoiding inhalation/skin contact and consulting physicians in case of exposure .
Biological Activity
tert-Butyl(isobutoxy)dimethylsilane is an organosilicon compound that exhibits a unique combination of functional groups, including a tert-butyl group, an isobutoxy group, and dimethylsilane. While its primary applications have been in organic synthesis, understanding its biological activity is essential for assessing its potential therapeutic uses. This article explores the biological activity of this compound, synthesizing findings from various studies and literature.
The molecular formula of this compound is , indicating its complex structure. The presence of both the tert-butyl and isobutoxy groups allows it to participate in a variety of chemical reactions, which may influence its biological interactions.
Biological Activity Overview
Although specific data on the biological activity of this compound is limited, organosilicon compounds are known for their diverse biological properties, including:
- Antifungal Activity : Some organosilicon compounds have demonstrated antifungal properties, which could be relevant for this compound.
- Antibacterial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Potential : Research indicates that certain organosilicon derivatives may exhibit anticancer activities.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial in predicting the biological effects of this compound. The steric bulk provided by the tert-butyl group may enhance selectivity in biological interactions, while the isobutoxy moiety could facilitate interactions with biological targets.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds can provide insight into potential biological activities:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-tert-Butoxy-vinyloxy-tert-butyl-dimethyl-silane | Contains vinyloxy group | Unique reactivity due to vinyloxy functionality |
| 2-(Allyloxy)ethoxy(tert-butyl)dimethylsilane | Features allyloxy and ethoxy groups | Useful in polymer chemistry |
| (tert-Butyldimethylsilyloxy)ethanol | Hydroxyl group instead of allyloxy | Focused on alcohol functionalities |
Case Studies and Research Findings
- Antifungal Studies : Research has indicated that some organosilicon compounds possess antifungal properties, suggesting that this compound may warrant investigation in this area. For example, studies on related compounds have shown significant activity against Candida species.
- Antibacterial Activity : A study examining various organosilicon derivatives found that certain structures exhibited promising antibacterial effects against Gram-positive bacteria. This suggests a potential avenue for exploring the antibacterial properties of this compound.
- Anticancer Research : Investigations into the anticancer potential of organosilicon compounds have revealed that some derivatives can inhibit tumor growth in vitro. Further research could elucidate whether this compound shares similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
